molecular formula C11H13NO2 B11908742 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11908742
M. Wt: 191.23 g/mol
InChI Key: XBTIAOVASFOSHM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with various molecular targets and pathways. The specific mechanism depends on the biological activity being studied. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h4-5,12H,2-3,6H2,1H3,(H,13,14)

InChI Key

XBTIAOVASFOSHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)C(=O)O

Origin of Product

United States

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